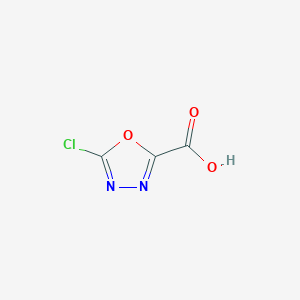
Potassium (3-(1,1-dioxidothiomorpholino)propyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]trifluoroboranuide is a chemical compound with a molecular weight of 255.11. It is known for its unique structure, which includes a thiomorpholine ring and a trifluoroborate group. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]trifluoroboranuide typically involves the reaction of thiomorpholine derivatives with boron trifluoride. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Potassium [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with lower oxidation states.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives. These products have different chemical properties and can be used in various applications .
Scientific Research Applications
Potassium [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]trifluoroboranuide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]trifluoroboranuide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with protein structures, altering their function and stability. These interactions are mediated by the unique chemical properties of the thiomorpholine ring and the trifluoroborate group .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Potassium [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)methyl]trifluoroboranuide
- 3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-3-(thiophen-2-yl)propanoic acid
- 3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzaldehyde .
Uniqueness
Potassium [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]trifluoroboranuide is unique due to its specific combination of a thiomorpholine ring and a trifluoroborate group. This combination imparts distinct chemical properties, making it valuable in various scientific research applications. Its ability to undergo multiple types of chemical reactions and interact with biological molecules sets it apart from similar compounds .
Properties
Molecular Formula |
C7H14BF3KNO2S |
|---|---|
Molecular Weight |
283.17 g/mol |
IUPAC Name |
potassium;3-(1,1-dioxo-1,4-thiazinan-4-yl)propyl-trifluoroboranuide |
InChI |
InChI=1S/C7H14BF3NO2S.K/c9-8(10,11)2-1-3-12-4-6-15(13,14)7-5-12;/h1-7H2;/q-1;+1 |
InChI Key |
RVUZTLXSGFMRER-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCN1CCS(=O)(=O)CC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride](/img/structure/B13564982.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate](/img/structure/B13564988.png)

